![molecular formula C19H13ClFN3O B6490676 5-[(2-chlorophenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1358481-84-1](/img/structure/B6490676.png)
5-[(2-chlorophenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
The compound is a derivative of pyrazole . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They are present in pharmacological agents of diverse therapeutic categories such as celecoxib (a potent anti-inflammatory), the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole (an analgesic), betazole (a H2-receptor agonist), and the antidepressant agent fezolamide .
Synthesis Analysis
Pyrazoles can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives . A new fluorinated pyrazole was successfully synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O/c20-16-4-2-1-3-14(16)12-23-9-10-24-18(19(23)25)11-17(22-24)13-5-7-15(21)8-6-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWPQEVZFJXIDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
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